Methoxyphenone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methoxyphenone can be synthesized through the Friedel-Crafts acylation of aromatic hydrocarbons. One common method involves the reaction of m-toluic acid with o-methylanisole in the presence of polyphosphoric acid (PPA) at 80°C for 2 hours. The reaction mixture is then cooled, poured into ice water, and extracted with ethyl acetate. The product is purified by washing with sodium hydroxide and removing the solvent under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Methoxyphenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products:

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Nitro and halogenated derivatives

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Reagent Use

- Methoxyphenone serves as a precursor in the synthesis of several organic compounds. It is utilized in various chemical reactions, particularly in the development of new materials and compounds.

- It acts as a reagent in organic synthesis, facilitating reactions that yield valuable intermediates for further applications.

Biological Applications

Herbicidal Properties

- This compound exhibits herbicidal properties, making it useful in developing agrochemicals. Its mechanism primarily involves the inhibition of carotenoid biosynthesis in plants, leading to chlorosis (yellowing) and stunted growth. This property is significant for agricultural applications where controlling weed growth is essential.

Antioxidant Activity

- Research has indicated that this compound derivatives possess antioxidant properties. For instance, studies have shown that certain methoxyphenol compounds exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer . This suggests potential therapeutic roles in managing oxidative stress-related conditions.

Medical Applications

Pharmaceutical Development

- This compound is being explored as a lead compound for new pharmaceuticals. Its derivatives have shown promise in various biological activities, including anti-inflammatory and anticancer effects. For example, 4-methoxyphenol has been evaluated for its efficacy in treating vitiligo when used in combination with laser therapy .

Case Study: Vitiligo Treatment

- A study involving 4-methoxyphenol cream combined with Q-switched ruby laser therapy demonstrated effective depigmentation in patients with vitiligo universalis. Out of 16 patients treated, 69% achieved total depigmentation using the cream alone after a period of 4 to 12 months .

Industrial Applications

Agrochemical Formulation

- In industrial settings, this compound is incorporated into formulations for herbicides and other agrochemical products. Its role as a diphenyl ketone herbicide allows it to target specific biochemical pathways in plants, enhancing its effectiveness as a weed control agent.

Sensor Development

- This compound derivatives have been utilized in sensor technology. For instance, hybrid nanocomposites incorporating this compound have been developed for detecting harmful agents due to their excellent absorption and adsorption capabilities .

Summary of Findings

The applications of this compound are broad and varied:

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Precursor for organic compounds; reagent in chemical reactions |

| Biological Research | Herbicidal properties; antioxidant activity; COX-2 inhibition |

| Medical Applications | Treatment for vitiligo; potential pharmaceutical lead compound |

| Industrial Use | Formulation of agrochemicals; sensor technology |

Mecanismo De Acción

Methoxyphenone exerts its herbicidal effects by inhibiting the biosynthesis of carotenoids, essential pigments for photosynthesis. The compound selectively targets the carotenoid synthesis system in barnyard grass, which is more sensitive than that in rice, leading to chlorosis and plant death . The molecular targets include enzymes involved in the carotenoid biosynthesis pathway.

Comparación Con Compuestos Similares

Methoxyphenone belongs to the class of diphenyl ketone herbicides. Similar compounds include:

Benzophenone: Used in organic synthesis and as a photoinitiator.

Acetophenone: Used as a precursor in the synthesis of pharmaceuticals and fragrances.

Fluorenone: Used in organic synthesis and as a precursor for dyes.

Uniqueness: this compound’s selective action on the carotenoid synthesis system in specific weeds makes it a highly effective herbicide with minimal impact on crops like rice . This selectivity distinguishes it from other herbicides that may have broader, less selective modes of action.

Actividad Biológica

Methoxyphenone, a compound derived from phenolic structures, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.

This compound is characterized by the presence of a methoxy group attached to a phenone structure, which contributes to its reactivity and biological interactions. The general formula can be represented as .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. Various studies have employed assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to measure its efficacy.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 45.24 | 17.86 |

| Curcumin | 10.0 | 5.0 |

| Eugenol | 30.0 | 12.0 |

The results indicate that this compound has a moderate antioxidant capacity compared to other phenolic compounds like curcumin and eugenol .

2. Anti-inflammatory Activity

This compound has been studied for its potential as an anti-inflammatory agent. It acts as a reversible inhibitor of myeloperoxidase (MPO), an enzyme involved in the inflammatory response.

- Inhibition Studies : In vitro assays show that this compound derivatives can inhibit MPO activity, which is crucial for reducing oxidative stress during inflammation.

| Compound | MPO IC50 (µM) |

|---|---|

| This compound | 8.5 |

| Lead Compound 1 | 0.9 |

| Lead Compound 2 | 1.5 |

These findings suggest that this compound could be beneficial in treating conditions characterized by excessive inflammation .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for use in pharmaceuticals and food preservation.

- Pathogen Inhibition : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella enterica | 16 µg/mL |

These results reflect this compound's potential as a natural antimicrobial agent .

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells

A study involving human submandibular gland tumor cells (HSG) assessed the cytotoxicity of this compound using the MTT assay. The results indicated that the compound exhibited selective cytotoxicity with an IC50 value of approximately 50 µM, suggesting its potential for therapeutic applications in cancer treatment .

Case Study 2: Inhibition of COX-2 Enzyme

Research focused on the inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain, demonstrated that this compound derivatives significantly reduced COX-2 expression in RAW 264.7 macrophages when exposed to lipopolysaccharide (LPS). The findings support the use of this compound as a basis for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Propiedades

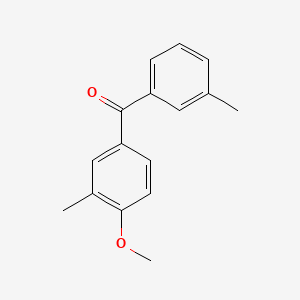

IUPAC Name |

(4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPYBAJTDILQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194279 | |

| Record name | 4-Methoxy-3,3'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-28-7 | |

| Record name | Methoxyphenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041295287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3,3'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3,3'-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FKO9511Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methoxyphenone disrupts carotenoid biosynthesis, essential pigments for protecting chlorophyll from photodestruction. [] This leads to chlorophyll degradation and the characteristic chlorosis (yellowing) observed in treated plants. [, ] Specifically, this compound inhibits the accumulation of chlorophyll and carotenoids under strong light conditions. [] While chlorophyll can still accumulate in low light, exposure to strong light leads to its destruction due to the lack of protective carotenoids. [] Structurally, treated plants exhibit disrupted chloroplast structures, further underscoring the impact on photosynthesis. []

A: Research suggests that differential absorption and translocation of this compound play a key role in its selective herbicidal action. [] This is particularly evident when the compound is applied to roots and seeds. [] Essentially, barnyardgrass (susceptible) exhibits higher uptake and translocation of this compound compared to rice (tolerant), leading to the observed selectivity. [] This difference in uptake and translocation contributes significantly to the selective index, a measure of the compound's selectivity towards different plant species. []

A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection at 295 nm is a sensitive method for quantifying this compound residues in various crops. [] Prior to analysis, samples undergo extraction with acetone followed by a two-step cleanup procedure using silica gel and a combination of silver nitrate solution and alumina on a Florisil column. [] This method demonstrates good recovery rates (above 88%) and achieves a limit of detection as low as 0.005 ppm in crops like watermelon, tomato, carrot, and rice grains, while achieving 0.03 ppm in rice straw. []

A: Research suggests a correlation between the structure of benzophenone derivatives and their biological activity. [] The chlorosis-inducing and growth-inhibiting activities of 3-methyl-benzophenones, for instance, show a relationship with their hydrophobic constant (π) and Hammett’s σ values. [] This implies that altering the hydrophobicity and electronic properties of these compounds through structural modifications can impact their efficacy. Interestingly, among the tested benzophenone derivatives, this compound displays the highest selectivity for phytotoxic effects against barnyardgrass while sparing rice plants. [] This highlights the potential for tailoring the herbicidal activity and selectivity of benzophenone derivatives through strategic structural modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.